molecular formula C23H23N3O3S B11202870 5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole

5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole

Cat. No.: B11202870
M. Wt: 421.5 g/mol
InChI Key: VBOYBZVJIHMMRS-UHFFFAOYSA-N
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Description

The compound “5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole” is a complex organic molecule that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole” typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-ethoxybenzaldehyde with thiosemicarbazide under acidic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by reacting the thiazole derivative with hydrazine and an appropriate carboxylic acid derivative.

    Final Coupling: The final step involves coupling the thiazole and oxadiazole rings using a suitable linker, such as a methyl group, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using high-purity reagents, controlling reaction temperatures, and employing advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or catalysts like iron(III) chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the formation of more complex molecules with biological activity.

Biology

In biological research, the compound is investigated for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of various bacterial and fungal strains.

Medicine

The compound is being explored for its potential use in developing new pharmaceuticals, particularly as antimicrobial agents. Its unique structure allows it to interact with biological targets in ways that other compounds cannot.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial growth.

Mechanism of Action

The exact mechanism of action of “5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole” is still under investigation. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, in microbial cells. This interaction can disrupt essential biological processes, leading to the inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share a similar core structure and are also known for their antimicrobial properties.

    Oxadiazole Derivatives: Compounds with the oxadiazole ring are studied for their diverse biological activities, including antimicrobial and anticancer properties.

Uniqueness

What sets “5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole” apart is its unique combination of the thiazole and oxadiazole rings, which may confer enhanced biological activity and specificity compared to other similar compounds.

Properties

Molecular Formula

C23H23N3O3S

Molecular Weight

421.5 g/mol

IUPAC Name

5-[[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]methyl]-3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C23H23N3O3S/c1-4-27-18-9-5-16(6-10-18)20-14-30-22(24-20)13-21-25-23(26-29-21)17-7-11-19(12-8-17)28-15(2)3/h5-12,14-15H,4,13H2,1-3H3

InChI Key

VBOYBZVJIHMMRS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=C(C=C4)OC(C)C

Origin of Product

United States

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